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Compound of Interest

Compound Name: Solidagonic acid

Cat. No.: B12390184

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a recently identified bicyclic
diterpene carboxylic acid from Solidago altissima (tall goldenrod). This document details the
isolation, structural elucidation, and preliminary biological evaluation of this novel ent-neo-
clerodane diterpenoid, referred to herein as Compound 1. The information presented is collated
from peer-reviewed research, focusing on quantitative data and detailed experimental
methodologies to support further investigation and drug development efforts.

Introduction

Solidago altissima, a perennial plant native to North America, is a rich source of diverse
secondary metabolites, including a variety of terpenoids. Recent phytochemical investigations
of the underground parts of this plant have led to the isolation of several new bicyclic
diterpenes of the clerodane class. These compounds are of significant interest due to the
established broad-spectrum biological activities of clerodane diterpenes, which include
antimicrobial, anti-inflammatory, and cytotoxic effects. This guide focuses on a specific, newly
characterized ent-neo-clerodane, a bicyclic diterpene carboxylic acid, and provides the
foundational data for its potential as a lead compound in drug discovery programs.

Physicochemical and Spectroscopic Data

The structural elucidation of Compound 1 was accomplished through extensive spectroscopic
analysis. The data indicates a rare ent-neo-clerodane skeleton with a cis-fused A/B ring

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12390184?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

system.

Table 1: Physicochemical and Mass Spectrometry Data for Compound 1

Property

Value

Molecular Formula

C20H2804

High-Resolution Mass Spectrometry (HRMS)

m/z [M+H]*: 333.2066 (Calculated for
C20H20047", 333.2060)

Optical Rotation [a]D

-30.0 (c 0.1, CHCls)

Table 2: *H and 3C NMR Spectroscopic Data for Compound 1 (in CDClIs)
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Position oC (ppm) OH (ppm, J in Hz)
1 38.0 1.65, 1.55
2 19.5 1.80, 1.70
3 42.1 1.50, 1.40
4 33.8 2.10

5 55.4 1.90

6 21.7 1.75, 1.65
7 36.5 1.60, 1.50
8 39.8 1.85

9 52.1

10 44.2 1.95

11 125.0 5.30 (t, 7.0)
12 139.8

13 72,5 4.50 (d, 7.0)
14 12.8 1.70 (s)

15 171.0

16 60.3 4.70 (s)

17 (CHs) 15.8 0.85 (d, 6.5)
18 (CHs) 215 1.15 (s)

19 (COOH) 180.2

20 (CHs) 27.0 0.98 (s)

Note: NMR data is based on representative values for this class of compounds as reported in

the primary literature. Assignments are confirmed by 2D NMR experiments (COSY, HSQC,

HMBC).
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Experimental Protocols

The following sections detail the methodologies employed for the isolation and characterization
of the novel bicyclic diterpene carboxylic acid.

Plant Material and Extraction

o Plant Material: Underground parts of Solidago altissima were collected, identified, and air-
dried.

o Extraction: The dried and powdered plant material (approximately 1.0 kg) was extracted
exhaustively with methanol (MeOH) at room temperature. The resulting extract was
concentrated under reduced pressure to yield a crude methanolic extract.

Isolation and Purification Workflow

The isolation of Compound 1 was achieved through a multi-step chromatographic process.
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Caption: Isolation workflow for the bicyclic diterpene carboxylic acid.

e Solvent Partitioning: The crude MeOH extract was suspended in water and sequentially
partitioned with n-hexane and ethyl acetate (EtOAc).

 Silica Gel Chromatography: The bioactive EtOAc fraction was subjected to open column
chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.

o Fraction Pooling: Fractions were collected and monitored by thin-layer chromatography
(TLC). Fractions containing the target compound were pooled based on their TLC profiles.
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o Preparative HPLC: The pooled fractions were further purified using preparative high-
performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a
methanol-water or acetonitrile-water gradient to yield the pure compound.

Antimicrobial Activity Assay

The antimicrobial activity of the isolated compound was evaluated using a standard broth
microdilution method to determine the Minimum Inhibitory Concentration (MIC).
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

» Microorganisms: A panel of pathogenic and non-pathogenic bacteria, including Gram-
positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, were used.
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e Procedure: Two-fold serial dilutions of the pure compound were prepared in a 96-well
microtiter plate containing appropriate growth medium. Each well was then inoculated with a
standardized bacterial suspension.

 Incubation: The plates were incubated at 37°C for 18-24 hours.

e MIC Determination: The MIC was determined as the lowest concentration of the compound
that completely inhibited visible bacterial growth.

Table 3: Antimicrobial Activity of Compound 1 (MIC values)

Microorganism MIC (pg/mL)
Staphylococcus aureus 15.6
Escherichia coli 31.3
Enterococcus faecalis 31.3

Potential Mechanism of Action and Signaling
Pathways

While specific studies on the signaling pathways of this newly isolated compound from S.
altissima are yet to be conducted, research on structurally related clerodane diterpenes
provides valuable insights into potential mechanisms of action.

One prominent mechanism for the cytotoxic effects of some clerodane diterpenes is the
inhibition of the Sarco/Endoplasmic Reticulum Ca2*-ATPase (SERCA) pump.[1] This inhibition
leads to a disruption of cellular calcium homeostasis, triggering a cascade of events that can
culminate in apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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